molecular formula C12H16O B3242259 1-Cyclopentyl-4-methoxybenzene CAS No. 1507-97-7

1-Cyclopentyl-4-methoxybenzene

Cat. No. B3242259
CAS RN: 1507-97-7
M. Wt: 176.25 g/mol
InChI Key: IJIVXRMRRUHRNQ-UHFFFAOYSA-N
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Description

“1-Cyclopentyl-4-methoxybenzene” is a compound that consists of a benzene ring substituted with a methoxy group (OCH3) at the 4th position and a cyclopentyl group at the 1st position . The cyclopentyl group is a cyclic hydrocarbon that consists of a ring of five carbon atoms .


Molecular Structure Analysis

The molecular structure of “1-Cyclopentyl-4-methoxybenzene” consists of a benzene ring, a methoxy group (OCH3), and a cyclopentyl group . The benzene ring is a planar, cyclic structure consisting of six carbon atoms, with alternating single and double bonds . The methoxy group is attached to the benzene ring at the 4th position, and the cyclopentyl group is attached at the 1st position .


Chemical Reactions Analysis

The chemical reactions involving “1-Cyclopentyl-4-methoxybenzene” could potentially be quite diverse, depending on the specific conditions and reagents used . For instance, it could undergo electrophilic aromatic substitution reactions at the benzene ring . Additionally, the methoxy group could potentially be replaced by other groups via nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Cyclopentyl-4-methoxybenzene” would depend on its specific structure . For instance, its solubility, melting point, and boiling point would be influenced by the presence of the benzene ring, the methoxy group, and the cyclopentyl group .

Scientific Research Applications

Pharmacological Research

  • Studies on 1-cyclohexyl-x-methoxybenzene derivatives, structurally related to 1-Cyclopentyl-4-methoxybenzene, have shown pharmacological relevance. These compounds have been compared to tramadol and phencyclidine for their pharmacological effects. They impact sensorimotor responses, motor activity, analgesia, thermoregulation, and cardiorespiratory responses in mice, suggesting potential pharmaceutical applications (Bilel et al., 2021).

Chemical Synthesis and Molecular Studies

  • Synthesis research has been conducted on compounds related to 1-Cyclopentyl-4-methoxybenzene. For instance, the synthesis of hydroxy-4-methoxytricyclo compounds, derived from similar methoxybenzene structures, has been achieved. These studies contribute to the development of bioisosteric colchicine analogues, which are important in medicinal chemistry (Shishov et al., 2014).

Catalysis and Conversion Studies

  • Catalytic conversion studies involving methoxybenzenes, like anisole, a phenolic compound similar to 1-Cyclopentyl-4-methoxybenzene, have been investigated. These studies focus on the conversion of biomass lignin derivatives to gasoline-range molecules, demonstrating the potential of these compounds in biofuel production (Zhu et al., 2011).

Antiviral Studies

  • Eugenol, a compound structurally similar to 1-Cyclopentyl-4-methoxybenzene, has shown antiviral activity against herpesvirus. Its effectiveness in inhibiting virus replication both in vitro and in vivo highlights the potential of similar methoxybenzene derivatives in antiviral therapies (Benencia & Courreges, 2000).

Mechanism of Action

The mechanism of action of “1-Cyclopentyl-4-methoxybenzene” would depend on its specific use. For instance, if it were used as a reactant in a chemical reaction, its mechanism of action would involve its reactivity with other substances .

Safety and Hazards

Based on the safety data sheet for a similar compound, cyclopentyl methyl ether, it is advisable to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is also recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

1-cyclopentyl-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-13-12-8-6-11(7-9-12)10-4-2-3-5-10/h6-10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIVXRMRRUHRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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